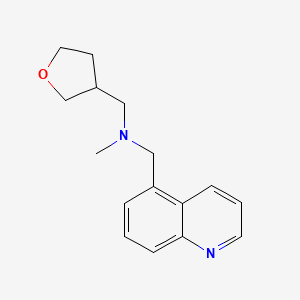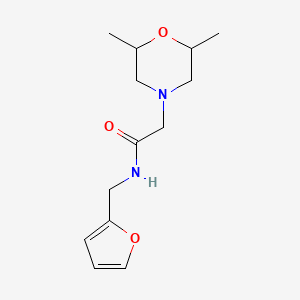
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as BTO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, this compound has been shown to improve cognitive function and memory in animal models. This compound also has activity at other receptors, including the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. This compound has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. This compound also modulates the activity of several signaling pathways, including the cAMP/PKA and ERK1/2 pathways, which are involved in cellular signaling and gene expression.
Advantages and Limitations for Lab Experiments
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT6 receptor. This compound is also relatively stable and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments, including its high cost and limited availability.
Future Directions
There are several potential future directions for research on 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the underlying mechanisms of its cognitive-enhancing effects. This compound may also have potential as a tool compound for the study of the 5-HT6 receptor and its role in cognitive function and memory. Further research is needed to fully understand the potential applications and limitations of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders and as an analgesic and anti-inflammatory agent. This compound acts as a selective antagonist of the 5-HT6 receptor and has several biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves several steps, including the reaction of 2-chlorobenzothiophene with 2-aminoethanol to obtain 2-(2-hydroxyethyl)benzothiophene. This intermediate is then reacted with 4-methoxyacetyl chloride and sodium hydride to obtain this compound in good yield. The synthesis method has been optimized to improve the efficiency and yield of this compound production.
Scientific Research Applications
7-(1-benzothien-3-yl)-4-(methoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1-[7-(1-benzothiophen-3-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-11-19(23)21-6-7-25-20-14(10-21)8-13(9-17(20)22)16-12-26-18-5-3-2-4-15(16)18/h2-5,8-9,12,22H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQRBDALKHGYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)


![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)